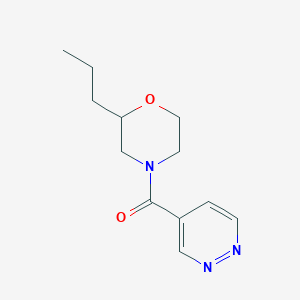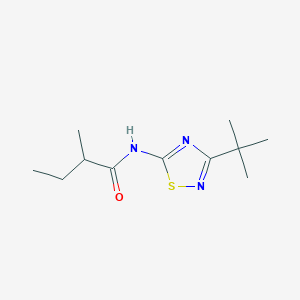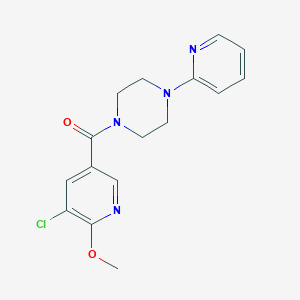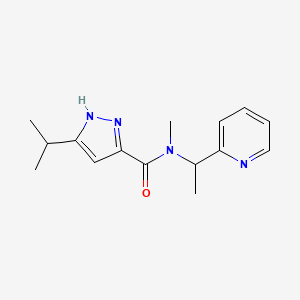
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone is a compound that features a morpholine ring substituted with a propyl group and a pyridazine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone typically involves the formation of the morpholine ring followed by the introduction of the propyl group and the pyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dihaloalkane can form the morpholine ring, which is then alkylated with a propyl group. The pyridazine ring can be introduced through a nucleophilic substitution reaction using a pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridazine derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (2-Propylmorpholin-4-yl)butanoic acid
- Pyrimidine-based compounds
- Piperazine-containing drugs
Uniqueness
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone is unique due to its specific combination of a morpholine ring, a propyl group, and a pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-propylmorpholin-4-yl)-pyridazin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-11-9-15(6-7-17-11)12(16)10-4-5-13-14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQDIYCLPSXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-3-[2-oxo-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethyl]urea](/img/structure/B7411770.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(oxan-4-yl)acetamide](/img/structure/B7411777.png)
![(3-Hydroxyazetidin-1-yl)-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanone](/img/structure/B7411785.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-ethyl-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7411791.png)
![5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7411800.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B7411814.png)
![1-[2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylurea](/img/structure/B7411827.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7411834.png)

![N-[(1-acetylpiperidin-4-yl)methyl]-5-chloro-6-methoxypyridine-3-carboxamide](/img/structure/B7411844.png)
![N-[1-(2-methylphenyl)propan-2-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7411845.png)
![2-chloro-5-hydroxy-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7411855.png)
